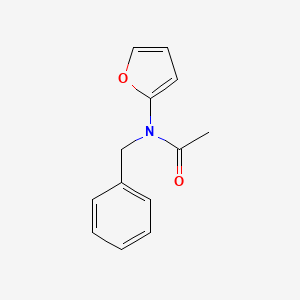

N-Benzyl-N-(furan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-N-(furan-2-yl)acetamide: is an organic compound that features a benzyl group, a furan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(furan-2-yl)acetamide typically involves the reaction of benzylamine with furan-2-carboxylic acid or its derivatives. One common method is the condensation reaction between benzylamine and furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach can enhance reaction efficiency and product yield while minimizing waste and energy consumption. The use of automated systems and optimized reaction conditions ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(furan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-Benzyl-N-(furan-2-yl)methylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-Benzyl-N-(furan-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(furan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and furan ring can engage in π-π interactions and hydrogen bonding, facilitating binding to the target site. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

N-Benzyl-N-(thiophen-2-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

N-Benzyl-N-(pyridin-2-yl)acetamide: Contains a pyridine ring, offering different electronic properties.

N-Benzyl-N-(phenyl)acetamide: Features a phenyl ring, providing a basis for comparison in terms of aromaticity and reactivity.

Uniqueness

N-Benzyl-N-(furan-2-yl)acetamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

N-Benzyl-N-(furan-2-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticonvulsant properties, antibacterial effects, and potential anticancer applications.

1. Anticonvulsant Activity

This compound and its derivatives have been investigated for their anticonvulsant properties. Research indicates that compounds with a similar structure exhibit significant protection against seizures induced by maximal electroshock (MES) in animal models.

Key Findings:

- In a study examining various derivatives, specific compounds demonstrated ED50 values (effective dose for 50% of the population) comparable to established anticonvulsants like phenytoin. For example, N-benzyl-2-acetamido-3-methoxypropionamide showed an ED50 of 8.3 mg/kg in mice following intraperitoneal administration, which is competitive with phenytoin's ED50 of 6.5 mg/kg .

- The presence of the 2-acetamido moiety was found to enhance anticonvulsant activity, although it is not strictly necessary for efficacy. Derivatives lacking this group still provided substantial protection against seizures .

2. Antibacterial Activity

The furan moiety in this compound contributes to its antibacterial properties. Studies have shown that various furan derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy:

- A derivative of furan demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL .

- The compound's structure allows for interaction with bacterial cell walls, leading to effective inhibition of bacterial growth.

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties, particularly through mechanisms involving DNA interaction and apoptosis induction.

Research Insights:

- Some studies indicate that furan derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription, thereby leading to cancer cell death at low micromolar concentrations .

- Compounds derived from furan have shown promise in inhibiting the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.

4. Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

5. Conclusion

This compound exhibits promising biological activities across multiple domains, particularly as an anticonvulsant and antibacterial agent. Its potential anticancer properties warrant further investigation to explore therapeutic applications. Continued research into its structure-activity relationships will be essential for optimizing its efficacy and safety profiles in clinical settings.

Properties

CAS No. |

62187-52-4 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-benzyl-N-(furan-2-yl)acetamide |

InChI |

InChI=1S/C13H13NO2/c1-11(15)14(13-8-5-9-16-13)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |

InChI Key |

ONUHXCKLRUKXMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.